molecular formula C13H15N B8740745 4-(Phenylethynyl)piperidine

4-(Phenylethynyl)piperidine

Cat. No.: B8740745
M. Wt: 185.26 g/mol
InChI Key: RPMABRUUBQPUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenylethynyl)piperidine is a piperidine derivative featuring a phenylethynyl group (-C≡C-Ph) at the 4-position of the piperidine ring. Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a core scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

4-(2-phenylethynyl)piperidine

InChI

InChI=1S/C13H15N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,8-11H2

InChI Key

RPMABRUUBQPUDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Substituted Piperidines in Analgesic Agents

4-(Phenylethynyl)piperidine shares structural similarities with 4-anilidopiperidines, a class of potent μ-opioid receptor agonists. For example:

  • Fentanyl analogs (e.g., N-(1-phenethyl-4-piperidinyl)propionanilide) feature a 4-anilido group, contributing to high analgesic potency.
  • 1-(1-(Phenylethynyl)cyclopentyl)piperidine (4b) , a related compound, demonstrates how substituent geometry influences activity. The cyclopentyl group in 4b adds steric bulk, whereas this compound’s linear ethynyl group may enhance π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

While explicit data for this compound is unavailable, analogs provide insights:

Property This compound Fentanyl Compound 4b
Molecular Weight ~243.3 (estimated) 336.47 299.4 (estimated)
Substituent Phenylethynyl Anilido + phenethyl Phenylethynyl + cyclopentyl
Biological Target Hypothesized: μ-opioid, P2X3 μ-opioid receptor Not reported
Key Reference

Notes:

  • Fentanyl’s anilido group enhances μ-opioid receptor binding, while this compound’s ethynyl group may prioritize different interactions.

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